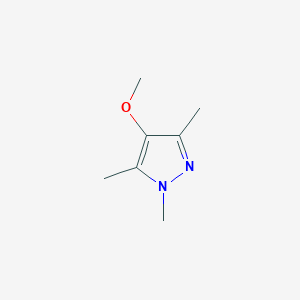
3-Amino-5-bromopyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromopyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.01 g/mol . This compound is a halogenated heterocycle, specifically a brominated pyrazine derivative, which is used as an intermediate in organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromopyrazine-2-carboxylic acid typically involves the bromination of 3-aminopyrazine-2-carboxylic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile under nitrogen protection . The reaction proceeds with the addition of NBS in batches to the suspended 3-aminopyrazine-2-carboxylic acid, resulting in the formation of the desired brominated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving recrystallization from suitable solvents to obtain the product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Cross-Coupling Reactions: It can participate in Suzuki and Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are typically used under inert conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyrazine derivatives can be formed.
Cross-Coupling Products: Biaryl compounds are the major products formed in cross-coupling reactions.
Scientific Research Applications
3-Amino-5-bromopyrazine-2-carboxylic acid is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its ability to form various derivatives.
Material Science: It can be used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromopyrazine-2-carboxylic acid in its applications involves its ability to participate in various chemical reactions due to the presence of the amino and bromine functional groups. These functional groups allow it to act as a building block in the synthesis of more complex molecules, which can interact with biological targets or exhibit specific properties in materials .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Amino-5-bromopyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other similar compounds. The presence of both amino and bromine groups on the pyrazine ring allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C5H4BrN3O2 |
|---|---|
Molecular Weight |
218.01 g/mol |
IUPAC Name |
3-amino-5-bromopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4BrN3O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H2,7,9)(H,10,11) |
InChI Key |
MOBCGTYBFUSSBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C(=O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)

